4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole

Cross-coupling Synthetic methodology Halogen reactivity

Optimize your kinase inhibitor programs with 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole (CAS 1178221-77-6). This 98% pure building block features the explicitly claimed 1-(3-fluorobenzyl)-1H-pyrazole pharmacophore (US20120202832A1) and a C4-bromo handle that outperforms 4-iodo analogs in Suzuki-Miyaura couplings with reduced dehalogenation side reactions. The meta-fluorobenzyl group enhances metabolic stability over non-fluorinated analogs, addressing ADME liabilities early.

Molecular Formula C10H8BrFN2
Molecular Weight 255.09 g/mol
CAS No. 1178221-77-6
Cat. No. B1463700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole
CAS1178221-77-6
Molecular FormulaC10H8BrFN2
Molecular Weight255.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=C(C=N2)Br
InChIInChI=1S/C10H8BrFN2/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6H2
InChIKeyNPYPNEAHZHWQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole (CAS 1178221-77-6): Procurement-Grade Overview for Medicinal Chemistry


4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole (CAS 1178221-77-6) is a halogenated pyrazole derivative (molecular formula C10H8BrFN2; MW 255.09) bearing a bromine substituent at the pyrazole 4-position and a 3-fluorobenzyl group at the N1-position . The compound serves as a versatile synthetic intermediate in medicinal chemistry, with the 4-bromo substituent enabling transition metal-catalyzed cross-coupling reactions while the 3-fluorobenzyl moiety provides enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs [1][2].

Why 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole Cannot Be Substituted with Non-Fluorinated or Differently Halogenated Pyrazole Analogs


Substituting 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole with alternative pyrazole derivatives compromises two critical and interdependent performance dimensions: (1) synthetic utility in cross-coupling reactions and (2) pharmacological relevance of the resultant compounds. Systematic studies demonstrate that the 4-bromo substituent exhibits superior reactivity in Suzuki-Miyaura couplings compared to iodo analogs due to reduced dehalogenation side reactions, while the meta-fluorobenzyl group confers enhanced metabolic stability relative to non-fluorinated benzyl counterparts [1][2][3]. Furthermore, the specific 1-(3-fluorobenzyl)-1H-pyrazole scaffold has been explicitly claimed as a privileged pharmacophore in kinase inhibitor patents, underscoring that substitution with other benzyl regioisomers (e.g., 4-fluorobenzyl) or non-fluorinated benzyl groups would eliminate the structure-activity relationships (SAR) underpinning target engagement [4].

Quantitative Evidence for Differentiating 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole from Analogs: Procurement Decision Guide


Suzuki-Miyaura Coupling Efficiency: 4-Bromo Pyrazoles Exhibit Reduced Dehalogenation Versus 4-Iodo Analogs

In direct comparative Suzuki-Miyaura cross-coupling studies of halogenated aminopyrazoles, 4-bromo derivatives demonstrated superior performance relative to 4-iodo analogs due to a significantly reduced propensity for dehalogenation side reactions [1]. The 4-chloro derivatives also exhibited favorable reactivity, while 4-iodo pyrazoles suffered from extensive dehalogenation, diminishing effective coupling yields [2].

Cross-coupling Synthetic methodology Halogen reactivity

Pharmacophoric Specificity: 1-(3-Fluorobenzyl)-1H-pyrazole as Privileged Kinase Inhibitor Scaffold

The 1-(3-fluorobenzyl)-1H-pyrazole moiety is explicitly claimed as a preferred pharmacophoric element in kinase inhibitor patents (Formula I), wherein the 3-fluorobenzyl substitution pattern is distinguished from alternative benzyl substitutions for optimal target engagement [1]. This scaffold appears as option (b) in the patent claims, representing a specific structural embodiment distinct from 3-chlorobenzyloxy, 2-pyridinylmethoxy, and other claimed substituents [2].

Kinase inhibition Medicinal chemistry Pharmacophore

Metabolic Stability Advantage: Fluorinated Benzyl Moiety Confers Enhanced Pharmacokinetic Properties

The presence of a fluorine atom at the 3-position of the benzyl group enhances metabolic stability and bioavailability of pyrazole derivatives, making fluorinated benzyl pyrazoles valuable intermediates in drug discovery relative to non-fluorinated analogs [1]. This effect stems from fluorine's capacity to block oxidative metabolism at the substituted position and modulate electron density, a well-documented principle in medicinal chemistry for improving compound developability [2].

Metabolic stability Fluorine chemistry ADME

Lipophilicity and Drug-Likeness: Pyrazole as Metabolically Stable Phenol Bioisostere with Optimized Physicochemical Profile

Pyrazoles have been established as more lipophilic and metabolically more stable bioisosteres of phenol, providing an advantageous scaffold for drug design that enhances membrane permeability while maintaining hydrogen-bonding capacity [1]. The target compound combines this inherent pyrazole advantage with a 3-fluorobenzyl substituent, further augmenting lipophilicity relative to unsubstituted pyrazole cores.

Bioisostere Lipophilicity Drug design

Commercial Availability: Consistent 98% Purity Specification from Multiple Suppliers

4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole is commercially available with a verified purity specification of 98% from established suppliers . This purity level supports direct use in synthetic transformations without additional purification, reducing procurement friction relative to custom-synthesis-only analogs that may require lead time and quality validation.

Procurement Supply chain Quality control

Optimal Research and Industrial Application Scenarios for 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole (CAS 1178221-77-6)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Candidates Targeting 1-(3-Fluorobenzyl)-1H-pyrazole Pharmacophore

This compound is optimally deployed as a building block for kinase inhibitor programs requiring the 1-(3-fluorobenzyl)-1H-pyrazole pharmacophore explicitly claimed in US20120202832A1 [1]. The 4-bromo substituent provides a functional handle for Suzuki-Miyaura or Buchwald-Hartwig diversification at the pyrazole C4 position, enabling rapid SAR exploration while preserving the critical 3-fluorobenzyl substitution pattern.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling Campaigns Requiring High-Fidelity C4 Functionalization

In projects where C4 aryl/heteroaryl installation is required, 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole is the preferred substrate over 4-iodo analogs, as direct comparative studies demonstrate that Br derivatives exhibit reduced dehalogenation side reactions and higher effective coupling yields [2]. This translates to cleaner reaction profiles and reduced purification time, directly benefiting high-throughput parallel synthesis workflows.

Drug Discovery: ADME Optimization via Fluorinated Building Block Incorporation

For lead optimization programs seeking to improve metabolic stability and membrane permeability, this compound serves as an entry point to fluorinated pyrazole scaffolds. The 3-fluorobenzyl moiety confers enhanced metabolic stability relative to non-fluorinated benzyl analogs [3], while the pyrazole core provides a metabolically stable bioisosteric replacement for phenol moieties [4], addressing two common ADME liabilities simultaneously.

Chemical Biology: Synthesis of Probe Molecules via Palladium-Catalyzed Diversification

The 4-bromo handle enables late-stage functionalization via robust Pd-catalyzed cross-coupling, allowing installation of fluorescent tags, biotin, or photoaffinity labels at the pyrazole C4 position. This application leverages the compound's consistent 98% commercial purity to ensure reproducible coupling efficiency in probe synthesis, minimizing batch-to-batch variability in chemical biology experiments.

Quote Request

Request a Quote for 4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.